Potassium thiosulfate

Description

Properties

IUPAC Name |

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRVOLIFQGXPCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

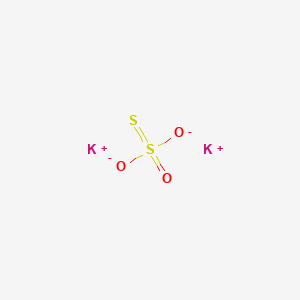

[O-]S(=O)(=S)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2S2O3, K2O3S2 | |

| Record name | potassium thiosulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_thiosulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893108 | |

| Record name | Potassium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-66-3 | |

| Record name | Potassium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK1TD58L5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Potassium Thiosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of potassium thiosulfate (B1220275) (K₂S₂O₃). It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comprehensive data to support their work with this versatile inorganic compound.

Physicochemical Properties

Potassium thiosulfate is an inorganic salt that finds applications in various fields, including as a fertilizer.[1] It exists as a white, hygroscopic crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | K₂S₂O₃ | [3] |

| Molar Mass | 190.32 g/mol | [4] |

| Appearance | White crystalline solid | [2] |

| Density | 2.37 g/cm³ | [4] |

| Solubility in Water | 96.1 g/100 mL (0 °C) 155.4 g/100 mL (20 °C) 215.2 g/100 mL (50 °C) 312 g/100 mL (90 °C) | [4] |

| Crystal System | Monoclinic | |

| Melting Point | Decomposes before melting |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common laboratory and industrial approaches involve the reaction of a potassium source with sulfur or a sulfur-containing compound. Two primary methods are detailed below.

Method 1: Oxidation of Potassium Polysulfide

This widely used method involves two main steps: the formation of potassium polysulfide from potassium hydroxide (B78521) and sulfur, followed by its oxidation to this compound.[5]

Step 1: Preparation of Potassium Polysulfide Solution [6]

-

In a well-ventilated fume hood, dissolve 262.1 g of potassium hydroxide (KOH) pellets (90% purity) in 362.2 g of deionized water in a suitable reaction vessel equipped with a stirrer and a heating mantle.

-

Slowly add 135.18 g of elemental sulfur powder to the KOH solution while stirring continuously.

-

Heat the mixture to approximately 90-92 °C. An exothermic reaction will occur, and the solution will turn a deep red color, indicating the formation of potassium polysulfide.

-

Maintain the temperature and continue stirring for an additional 20-30 minutes after all the sulfur has been added to ensure complete reaction.

Step 2: Oxidation of Potassium Polysulfide to this compound [6]

-

Transfer the prepared potassium polysulfide solution to a pressure-rated reactor equipped with a gas inlet, a pressure gauge, and an agitator.

-

Purge the reactor with an inert gas, such as nitrogen, to remove air.

-

Pressurize the reactor with oxygen to 276-414 kPa (40-60 psig).

-

Maintain the reactor temperature at 90-92 °C while agitating the solution moderately to ensure good gas-liquid contact.

-

Continue the oxidation until the red color of the polysulfide disappears, and the solution becomes colorless, indicating the formation of this compound.

-

Cool the reactor, vent the excess pressure, and collect the resulting this compound solution.

Method 2: Reaction of Potassium Sulfite (B76179) with Sulfur

This method involves the direct reaction of potassium sulfite with elemental sulfur in an aqueous solution.

-

Prepare a solution of potassium sulfite (K₂SO₃) by dissolving a known concentration in deionized water.

-

Add a stoichiometric amount of finely powdered elemental sulfur to the potassium sulfite solution.

-

Heat the mixture to boiling while stirring continuously. The reaction time can be several hours (8 to 12 hours).

-

The sulfur will gradually dissolve as it reacts with the sulfite to form thiosulfate.

-

After the reaction is complete (indicated by the complete dissolution of sulfur), filter the hot solution to remove any unreacted sulfur or impurities.

-

Allow the filtrate to cool, which will cause this compound to crystallize.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following techniques are commonly employed.

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The characteristic vibrational modes of the thiosulfate ion (S₂O₃²⁻) are observed in the infrared spectrum.

Table 2: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1130 | S=O asymmetric stretching |

| ~1010 | S-S stretching |

| ~670 | S-O symmetric stretching |

| ~540 | O-S-O bending |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the S-S bond.

Table 3: Characteristic Raman Peaks of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~995 | S-O symmetric stretching (ν₁) |

| ~450 | S-S stretching (ν₂) |

| ~1130 | S=O asymmetric stretching (ν₃) |

| ~670 | O-S-O bending (ν₄) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure and phase purity of the synthesized this compound. The diffraction pattern provides a unique fingerprint of the crystal lattice.

Table 4: X-ray Diffraction Data for this compound (Monoclinic)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data not available in a readily tabular format in the search results. | Data not available in a readily tabular format in the search results. | Data not available in a readily tabular format in the search results. |

Note: The absence of a standardized JCPDS card in the search results prevents the population of this table with standard diffraction data.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition of this compound. This compound is expected to be stable up to a certain temperature, after which it will decompose, leading to a mass loss.

Table 5: TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Decomposition Product(s) |

| Specific data not available in the search results. | Specific data not available in the search results. | Potassium sulfate (B86663) (K₂SO₄) and sulfur dioxide (SO₂) are expected decomposition products. |

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition. For this compound, DSC would show an endothermic peak corresponding to its decomposition.

Table 6: DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Decomposition | Specific data not available in the search results. | Specific data not available in the search results. | Specific data not available in the search results. |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the oxidation of potassium polysulfide.

Caption: Workflow for the synthesis of this compound.

Characterization Pathway

This diagram shows the logical relationship between different analytical techniques used for the characterization of synthesized this compound.

Caption: Analytical workflow for this compound characterization.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | K2O3S2 | CID 61501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. omnia.com.au [omnia.com.au]

Potassium Thiosulfate (K₂S₂O₃): A Comprehensive Technical Guide

Introduction

Potassium thiosulfate (B1220275) (K₂S₂O₃) is an inorganic salt composed of two potassium cations (K⁺) and one thiosulfate anion (S₂O₃²⁻). It typically presents as a colorless, hygroscopic crystalline solid that is highly soluble in water.[1][2][3] The compound and its various hydrates are notable for their applications across several scientific and industrial domains, including agriculture, photography, and analytical chemistry.[4][5] In agriculture, it serves as a liquid fertilizer providing both potassium and sulfur, and it acts as a nitrification inhibitor to reduce nitrous oxide emissions.[2][4] Its ability to dissolve silver halides made it a crucial fixing agent in traditional photography.[2][4] Furthermore, its role as a reducing agent is fundamental to its use in analytical chemistry, particularly in iodometric titrations.[5][6] This document provides an in-depth examination of the chemical structure, properties, and key experimental methodologies related to potassium thiosulfate.

Chemical Structure and Bonding

The thiosulfate anion (S₂O₃²⁻) is the defining feature of this compound's structure. It has a tetrahedral geometry with a central sulfur atom bonded to three oxygen atoms and a terminal sulfur atom.[6] A key characteristic of this anion is the presence of two sulfur atoms in different oxidation states: the central sulfur atom has an oxidation state of +6, while the terminal sulfur atom has an oxidation state of -2. This unique structure is responsible for its distinctive chemical reactivity, including its behavior in redox reactions and its decomposition in acidic conditions.[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data highlights its high solubility in water, which increases significantly with temperature.

| Property | Value | Reference(s) |

| Chemical Formula | K₂S₂O₃ | [1][4] |

| Molar Mass | 190.32 g/mol | [6][7] |

| Appearance | White or colorless crystalline solid, often hygroscopic. | [2][4][7] |

| Density | 2.37 g/cm³ (anhydrous) | [4][6] |

| pH (Solution) | 7.0 - 9.0 | [8] |

| Enthalpy of Formation (ΔHf°) | -1157 kJ/mol (anhydrous) | [6] |

| Solubility in Water | 96.1 g/100 mL (0 °C) 165.0 g/100 mL (25 °C) 238.3 g/100 mL (60 °C) 312.0 g/100 mL (90 °C) | [4][6] |

| Solubility in Other Solvents | Insoluble in ethanol. | [3] |

| Decomposition Temperature | Decomposes upon strong heating (above 200°C) without melting. | |

| CAS Number | 10294-66-3 | [2][7] |

Chemical Properties and Reactivity

Stability

This compound is stable in neutral or alkaline aqueous solutions. However, it readily undergoes disproportionation in acidic conditions to produce elemental sulfur, sulfur dioxide, and water.[6] This reaction is characteristic of thiosulfate salts.

-

Reaction: S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[6]

Redox Reactions

This compound acts as a mild reducing agent. Its most notable redox reaction is with iodine, where it is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻) while reducing iodine (I₂) to iodide (I⁻). This reaction forms the basis of iodometric titration for quantitative analysis.[6]

-

Reaction: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)[6]

Thermal Decomposition

When subjected to strong heating, this compound decomposes to form potassium sulfate (B86663) (K₂SO₄) and potassium sulfide (B99878) (K₂S).[8]

-

Reaction: 4K₂S₂O₃(s) → 3K₂SO₄(s) + K₂S₅(s) (intermediate), followed by further decomposition.

Compatibility

The compound is incompatible with strong acids, which cause rapid decomposition, and strong oxidizing agents like nitrates and chlorates, which can create explosive mixtures if heated to dryness.[8][9]

Experimental Protocols

Synthesis via Oxidation of Potassium Polysulfide

A common industrial method for producing high-purity this compound involves the oxidation of potassium polysulfide.[10][11][12] This process avoids the lengthy reaction times associated with boiling potassium sulfite (B76179) with sulfur.[13]

Methodology:

-

Potassium Polysulfide Formation: A solution of potassium hydroxide (B78521) (e.g., 45% KOH) is prepared in a reaction vessel. Elemental sulfur is slowly added to the agitated KOH solution. The reaction is exothermic and the temperature is controlled (e.g., below 100-110°C) to form a concentrated solution of potassium polysulfide (K₂Sₓ).[11][12]

-

Oxidation: The resulting potassium polysulfide solution is transferred to a second reactor. An oxidizing agent, typically pure oxygen or air, is bubbled through the solution under controlled temperature and pressure.[10][11]

-

Reaction Control: The oxidation process is monitored to ensure the thiosulfate is not further oxidized to sulfate, which has low solubility and would precipitate.[10] The pH is maintained near neutral (6.5-8.0).[11]

-

Recovery: Once the reaction is complete, a high-concentration (e.g., 50-56%) solution of this compound is obtained and recovered.[10]

References

- 1. This compound: Properties, Uses, Benefits, and Safety Guidelines - KTS [ceramic-glazes.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [drugfuture.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CAS 10294-66-3: this compound | CymitQuimica [cymitquimica.com]

- 6. webqc.org [webqc.org]

- 7. This compound | K2O3S2 | CID 61501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ameriturf.com [ameriturf.com]

- 9. redox.com [redox.com]

- 10. BR112018013556B1 - this compound PREPARATION PROCESS - Google Patents [patents.google.com]

- 11. US20170190576A1 - Oxidation process for producing this compound - Google Patents [patents.google.com]

- 12. CN108473382A - Oxidation process for the production of this compound - Google Patents [patents.google.com]

- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

"potassium thiosulfate reaction mechanisms in aqueous solutions"

An In-depth Technical Guide on the Core Reaction Mechanisms of Potassium Thiosulfate (B1220275) in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms of potassium thiosulfate (K₂S₂O₃) in aqueous environments. It details the compound's behavior under various conditions, including its decomposition in acidic media, its role as a potent reducing agent, and its complexation with metal ions. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding for research and development applications.

Core Properties and Stability

This compound is an inorganic salt that is highly soluble in water, forming a clear, colorless solution.[1] It is generally stable in neutral to alkaline solutions but exhibits marked instability under acidic conditions.[2][3][4][5][6] The thiosulfate ion (S₂O₃²⁻) is a structural analogue of the sulfate (B86663) ion (SO₄²⁻) with one oxygen atom replaced by a sulfur atom. The two sulfur atoms in thiosulfate have different oxidation states; the central sulfur atom is +5, while the terminal sulfur atom is -1.[7] This unique structure is key to its diverse reactivity.

General Stability Parameters:

Major Reaction Mechanisms in Aqueous Solutions

Decomposition in Acidic Solutions

In an acidic environment, this compound undergoes a distinctive disproportionation reaction. The protonation of the thiosulfate ion initiates a decomposition that produces elemental sulfur as a colloidal precipitate, sulfur dioxide gas, and water.[1][5][7]

The overall reaction is: S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[5]

This reaction proceeds through the formation of thiosulfuric acid (H₂S₂O₃), which is highly unstable and rapidly decomposes.[9] The process involves a series of steps where the protonated thiosulfate ion reacts with other thiosulfate ions to form polythionic acids, which ultimately decompose to form a stable sulfur ring (S₈) and sulfurous acid (H₂SO₃), which in turn equilibrates with sulfur dioxide and water.[10]

Caption: Acid-catalyzed decomposition pathway of the thiosulfate ion.

Redox Reaction with Halogens

This compound is a well-known reducing agent, and its reaction with iodine is a cornerstone of analytical chemistry, particularly in iodometric titrations.[7][11] In this reaction, two moles of thiosulfate are oxidized to form one mole of the tetrathionate (B1226582) ion (S₄O₆²⁻), while iodine (I₂) is reduced to iodide ions (I⁻).[11][12][13]

The balanced net ionic equation is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)[11][12]

The reaction is rapid and stoichiometric, making it ideal for quantitative analysis. With stronger halogens like chlorine and bromine, the oxidation is more aggressive, proceeding all the way to sulfate (SO₄²⁻).[7]

S₂O₃²⁻(aq) + 4Cl₂(aq) + 5H₂O(l) → 2SO₄²⁻(aq) + 8Cl⁻(aq) + 10H⁺(aq)

Caption: Redox reaction between thiosulfate and iodine.

Reactions with Metal Ions: Complexation and Redox

This compound readily forms complexes with various transition metals, particularly soft metal ions.[4][7][14] This chelating property is exploited in applications ranging from photographic fixing to hydrometallurgy.[1][4]

A. Reaction with Iron(III) Ions: Thiosulfate reacts with iron(III) ions to form a deep violet-colored complex, believed to be [Fe(S₂O₃)₂]⁻.[15] This complex is unstable and slowly decomposes as the iron(III) is reduced to colorless iron(II), and the thiosulfate is oxidized to tetrathionate.[15][16][17]

-

Step 1 (Complexation): Fe³⁺(aq) + 2S₂O₃²⁻(aq) → [Fe(S₂O₃)₂]⁻(aq) (violet)

-

Step 2 (Redox): 2[Fe(S₂O₃)₂]⁻(aq) → 2Fe²⁺(aq) + 2S₄O₆²⁻(aq)

The overall redox reaction is: 2Fe³⁺(aq) + 2S₂O₃²⁻(aq) → 2Fe²⁺(aq) + S₄O₆²⁻(aq)[18]

This reaction's rate can be significantly increased by catalysts such as copper(II) ions.[15][16]

Caption: Reaction pathway of thiosulfate with iron(III) ions.

B. Reaction with Silver(I) Ions: In photographic processing, thiosulfate is used as a "fixer" to dissolve unreacted silver halides (e.g., AgBr) from the emulsion.[1][15] It does this by forming stable, soluble complex ions, most notably the dithiosulfatoargentate(I) ion, [Ag(S₂O₃)₂]³⁻.

AgBr(s) + 2S₂O₃²⁻(aq) → [Ag(S₂O₃)₂]³⁻(aq) + Br⁻(aq)

Quantitative Data Summary

The kinetics of thiosulfate reactions are highly dependent on concentration, temperature, and pH. The acid decomposition reaction is a classic experiment for studying reaction rates.

| Reaction | Rate Law / Key Parameters | Notes |

| Acid Decomposition of S₂O₃²⁻ | General form: Rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ Often found to be first-order with respect to S₂O₃²⁻ (x≈1).[19] | The reaction order can vary with conditions. The formation of colloidal sulfur allows for simple kinetic monitoring via turbidity.[5] |

| Iodine-Thiosulfate Reaction | The reaction is generally too fast for conventional kinetic studies but is considered second-order overall. | An intermediate, S₂O₃I⁻, has been proposed.[20] The reaction is the basis for highly accurate titrimetric analysis.[11][12] |

| Iron(III)-Thiosulfate Reaction | The rate is dependent on the concentrations of both Fe³⁺ and S₂O₃²⁻, proceeding through a complex intermediate.[16] | The reaction rate is markedly increased by the presence of Cu²⁺ ions, which act as a catalyst.[15][16] |

| Solubility of this compound in Water | 155.4 g / 100 mL at 20 °C 165 g / 100 mL at 25 °C 204.7 g / 100 mL at 40 °C[4] | Highly soluble, forming concentrated aqueous solutions. |

Experimental Protocols

Protocol: Determining the Rate Law for Acid Decomposition of Thiosulfate

This experiment measures the effect of reactant concentration on the rate of reaction between this compound and a strong acid (e.g., HCl) by monitoring the time required for a fixed amount of sulfur to precipitate and obscure a mark.

Apparatus:

-

Beakers or conical flasks (100 mL)

-

Graduated cylinders or burettes (10 mL, 50 mL)

-

Stopwatch

-

White paper with a black "X" marked on it

-

Magnetic stirrer and stir bar (optional, for consistency)

Reagents:

-

0.15 M this compound (K₂S₂O₃) solution

-

2.0 M Hydrochloric Acid (HCl) solution

-

Deionized water

Procedure:

-

Setup: Place a 100 mL beaker on the white paper, centered over the "X".

-

Trial 1 (Baseline): Using a graduated cylinder, measure 50.0 mL of the 0.15 M K₂S₂O₃ solution and add it to the beaker.

-

Initiate Reaction: Measure 5.0 mL of 2.0 M HCl. Quickly add the HCl to the beaker and simultaneously start the stopwatch.

-

Endpoint: Look down through the solution from directly above. Stop the stopwatch the instant the black "X" is no longer visible. Record the time.

-

Varying Thiosulfate Concentration: Repeat steps 2-4 for subsequent trials, systematically decreasing the K₂S₂O₃ concentration by diluting it with deionized water, while keeping the total volume constant (e.g., 40 mL K₂S₂O₃ + 10 mL H₂O; 30 mL K₂S₂O₃ + 20 mL H₂O, etc.). The amount of HCl added should remain constant for all trials.

-

Data Analysis: The initial rate of reaction can be considered inversely proportional to the time recorded (Rate ∝ 1/t). Plot log(Rate) vs. log([S₂O₃²⁻]) to determine the order of the reaction with respect to thiosulfate. The slope of the line will approximate the reaction order.

Caption: Workflow for the thiosulfate-acid clock reaction experiment.

Protocol: Iodometric Titration of an Oxidizing Agent

This protocol outlines the use of this compound to determine the concentration of an oxidizing agent (e.g., bleach, ClO⁻) that can oxidize iodide to iodine.

Apparatus:

-

Burette (50 mL)

-

Pipettes (25 mL)

-

Erlenmeyer flasks (250 mL)

-

Graduated cylinders

Reagents:

-

Standardized ~0.1 M this compound (K₂S₂O₃) solution

-

Unknown oxidizing agent solution (e.g., diluted household bleach)

-

10% w/v Potassium Iodide (KI) solution

-

2 M Sulfuric Acid (H₂SO₄) or Acetic Acid

-

1% Starch indicator solution

Procedure:

-

Sample Preparation: Pipette 25.0 mL of the unknown oxidizing agent solution into a 250 mL Erlenmeyer flask.

-

Iodine Liberation: Add ~20 mL of 10% KI solution and ~10 mL of 2 M H₂SO₄ to the flask. Swirl to mix. The solution should turn a yellow-brown color due to the formation of I₂.

-

Example reaction: ClO⁻(aq) + 2I⁻(aq) + 2H⁺(aq) → I₂(aq) + Cl⁻(aq) + H₂O(l)

-

-

Titration: Fill the burette with the standardized K₂S₂O₃ solution. Titrate the liberated iodine in the flask with the K₂S₂O₃ solution. The brown solution will fade to a pale straw color.

-

Indicator Addition: When the solution is pale yellow, add ~2 mL of starch indicator. The solution will turn a deep blue-black.

-

Endpoint: Continue the titration dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.

-

Calculation: Record the volume of K₂S₂O₃ used. Use the stoichiometry of the two reactions (Iodine liberation and Iodine-Thiosulfate titration) to calculate the concentration of the original oxidizing agent.[12]

References

- 1. This compound: Properties, Uses, Benefits, and Safety Guidelines - KTS [ceramic-glazes.com]

- 2. This compound | 10294-66-3 [amp.chemicalbook.com]

- 3. Potassium Thiosulphate Solution Manufacturer & Exporter India | SP Chemicals [spchemicals.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. luckyscience.com [luckyscience.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Thiosulfate - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. you-iggy.com [you-iggy.com]

- 10. quora.com [quora.com]

- 11. homework.study.com [homework.study.com]

- 12. savemyexams.com [savemyexams.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Thiosulfate as a Novel Ligand for Metal-Chelating Polymers for Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. edu.rsc.org [edu.rsc.org]

- 16. Catalysis of a sodium thiosulfate and iron(III) nitrate reaction | Class experiment | RSC Education [edu.rsc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. iron (III) chloride + sodium thiosulfate - write the half reactions an.docx [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Thermal Decomposition Analysis of Potassium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium thiosulfate (B1220275) (K₂S₂O₃). The information presented herein is curated for professionals in research, scientific, and drug development fields who require a deep understanding of the thermal stability and decomposition pathways of this inorganic compound. This document details the decomposition products, theoretical reaction mechanisms, and standardized experimental protocols for thermal analysis.

Executive Summary

Potassium thiosulfate is an inorganic salt with applications in various industries, including agriculture as a fertilizer and in analytical chemistry. Its thermal stability is a critical parameter for its storage, handling, and application in processes that involve elevated temperatures. This guide elucidates the thermal decomposition behavior of this compound, which primarily involves disproportionation reactions to form potassium sulfate (B86663) and potassium sulfide (B99878) upon heating. In the presence of acidic conditions, the decomposition products include sulfur and sulfur dioxide. Understanding these pathways is essential for process optimization and safety.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere and the rate of heating.

2.1 Decomposition in an Inert Atmosphere

The overall reaction can be represented as:

4K₂S₂O₃(s) → 3K₂SO₄(s) + K₂S₅(s) (further decomposes to K₂S and S)

A more simplified and commonly accepted representation is the decomposition to potassium sulfate and potassium sulfide.

2.2 Decomposition in an Oxidizing Atmosphere

In the presence of an oxidizing atmosphere, such as air, the decomposition pathway is altered. The potassium sulfide formed during disproportionation can be oxidized to potassium sulfate, making potassium sulfate the primary solid residue. Gaseous byproducts such as sulfur dioxide (SO₂) may also be evolved.

2.3 Decomposition under Acidic Conditions

Thiosulfates are unstable in acidic solutions. In the presence of acids, this compound decomposes to form elemental sulfur (S), sulfur dioxide (SO₂), and the corresponding potassium salt of the acid.

Quantitative Thermal Analysis Data

While specific, peer-reviewed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for pure this compound is not extensively published, the following table summarizes the expected thermal events based on the known decomposition products and analysis of related compounds.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Probable Transformation |

| Dehydration | ~100 - 250 | Variable (depends on hydrate (B1144303) form) | TGA | Loss of water of crystallization |

| Decomposition | > 250 | ~21% (theoretical for 4K₂S₂O₃ → 3K₂SO₄ + K₂S₅) | TGA | Disproportionation to sulfate and polysulfides |

| Melting/Phase Transition | To be determined | N/A | DSC | Endothermic peak |

| Decomposition | To be determined | N/A | DSC | Endothermic/Exothermic peak(s) |

Note: The temperature ranges and mass loss are theoretical and require experimental verification for pure this compound.

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50-100 mL/min) to ensure an inert environment.

-

Heating Rate: A linear heating rate of 10°C/min is standard. Slower or faster heating rates can be used to study the kinetics of decomposition.

-

Temperature Range: From ambient temperature to approximately 1000°C to ensure complete decomposition.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated and compared with theoretical values for proposed decomposition reactions.

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the heat flow associated with thermal events such as phase transitions, melting, and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Heating Rate: A linear heating rate of 10°C/min.

-

Temperature Range: From ambient temperature to a temperature beyond the final decomposition point observed in TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The peak temperatures, onset temperatures, and the enthalpy change (ΔH) for each thermal event are determined.

Visualizations

5.1 Logical Flow of Thermal Decomposition Analysis

Caption: Experimental workflow for thermal decomposition analysis.

5.2 Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway for this compound.

References

A Technical Guide to the Solubility of Potassium Thiosulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of potassium thiosulfate's solubility in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this inorganic salt, which is crucial for its application in synthesis, formulation, and analytical methodologies.

Executive Summary

Potassium thiosulfate (B1220275) (K₂S₂O₃) is an inorganic salt with significant applications in various fields, including as a reducing agent and in the pharmaceutical industry.[1][2] While its high solubility in water is well-documented, its behavior in organic solvents is less characterized. This guide consolidates the available data on its solubility in common organic solvents, outlines relevant experimental protocols for solubility determination, and provides a logical framework for approaching solubility studies where specific data is unavailable.

Solubility Profile of this compound

The solubility of a solute in a solvent is a critical physical property that dictates its utility in various chemical processes. For this compound, a salt composed of potassium cations (K⁺) and thiosulfate anions (S₂O₃²⁻), its solubility is largely governed by the polarity of the solvent and the solvent's ability to solvate these ions.

Aqueous Solubility

This compound is highly soluble in water. This high solubility is attributed to the strong ion-dipole interactions between the polar water molecules and the potassium and thiosulfate ions, which overcome the lattice energy of the salt.

Solubility in Organic Solvents

The available data on the solubility of this compound in organic solvents is sparse. The general consensus from multiple sources is that this compound is insoluble in ethanol .[1][2] This is a recurring observation in chemical literature and safety data sheets.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | H₂O | 0 | 96.1 | [1] |

| 25 | 165.0 | [1] | ||

| 90 | 312.0 | [1] | ||

| Ethanol | C₂H₅OH | Not Specified | Insoluble | [1][2] |

| Methanol | CH₃OH | Not Specified | Data Not Available | |

| Acetone (B3395972) | (CH₃)₂CO | Not Specified | Data Not Available | |

| Dimethylformamide | HCON(CH₃)₂ | Not Specified | Data Not Available | |

| Dimethyl Sulfoxide (B87167) | (CH₃)₂SO | Not Specified | Data Not Available |

Experimental Protocols for Solubility Determination

Given the lack of readily available data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods for inorganic salt solubility determination.

General Experimental Workflow

The determination of solubility typically involves equilibrating a supersaturated solution of the solute in the solvent at a controlled temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Caption: General workflow for experimental solubility determination.

Key Experimental Considerations

-

Temperature Control: Solubility is highly dependent on temperature. A constant temperature bath is crucial for accurate measurements.

-

Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium. This can range from several hours to days and should be determined empirically.

-

Solid Phase: Ensure that the solid in equilibrium with the solution is the anhydrous salt or a specific solvate, as this can affect solubility.

-

Solvent Purity: The purity of the organic solvent should be high, as impurities can affect the solubility.

-

Moisture Control: For hygroscopic solvents or salts, experiments should be conducted under an inert atmosphere to prevent water absorption, which can significantly alter solubility.

Analytical Techniques for Quantification

Several analytical techniques can be employed to determine the concentration of thiosulfate in the supernatant.

A classic and reliable method for thiosulfate quantification.

-

Principle: Thiosulfate ions react stoichiometrically with iodine. The endpoint is detected using a starch indicator.

-

Procedure:

-

An accurately measured volume of the diluted supernatant is taken.

-

A few drops of starch indicator are added.

-

The solution is titrated with a standardized iodine solution until a persistent blue-black color is observed.

-

-

Calculation: The concentration of thiosulfate can be calculated from the volume and concentration of the iodine solution used.

A sensitive and selective method, particularly useful for complex matrices.

-

Principle: The thiosulfate anion is separated from other components on a suitable chromatography column and detected by a detector (e.g., UV or conductivity).

-

Typical Conditions:

-

Column: Anion-exchange or reversed-phase with an ion-pairing agent.

-

Mobile Phase: A buffered aqueous solution, often with an organic modifier.

-

Detection: UV detection at a low wavelength (e.g., 215 nm) or conductivity detection.

-

-

Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.

This method involves the precipitation of a known, insoluble compound of the analyte.

-

Principle: Thiosulfate can be oxidized to sulfate (B86663), which can then be precipitated as barium sulfate.

-

Procedure:

-

An accurately measured volume of the supernatant is treated with an oxidizing agent (e.g., hydrogen peroxide) to convert thiosulfate to sulfate.

-

A solution of barium chloride is added in excess to precipitate barium sulfate.

-

The precipitate is filtered, washed, dried, and weighed.

-

-

Calculation: The mass of this compound can be calculated from the mass of the barium sulfate precipitate.

Logical Framework for Solubility Prediction

In the absence of experimental data, a qualitative prediction of solubility can be made by considering the principles of "like dissolves like."

Caption: Factors influencing the solubility of this compound.

-

Polarity: this compound is a highly polar, ionic compound. It is expected to be more soluble in polar organic solvents than in nonpolar solvents.

-

Protic vs. Aprotic Solvents: Polar protic solvents (e.g., methanol) can form hydrogen bonds and are generally good at solvating both cations and anions. Polar aprotic solvents (e.g., DMF, DMSO) are also good at solvating cations but may be less effective at solvating anions.

-

Dielectric Constant: Solvents with a high dielectric constant are better at separating ions and are therefore more likely to dissolve ionic compounds.

Based on these principles, one might hypothesize that this compound would have a higher (though likely still low) solubility in polar aprotic solvents like DMSO and DMF compared to less polar solvents like acetone or short-chain alcohols other than ethanol. However, experimental verification is essential.

Conclusion

While the solubility of this compound in water is well-established, there is a notable lack of quantitative data regarding its solubility in common organic solvents. The information available consistently indicates its insolubility in ethanol. For researchers and professionals requiring this data for other organic solvents, experimental determination is necessary. This guide provides a framework of established experimental protocols and analytical techniques to facilitate such investigations. A systematic approach, considering solvent properties and employing rigorous analytical methods, will yield the reliable solubility data required for informed decision-making in research and development.

References

An In-depth Technical Guide on the Hygroscopic Nature of Crystalline Potassium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of crystalline potassium thiosulfate (B1220275) (K₂S₂O₃). The information presented herein is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in understanding and managing the moisture-sensitive properties of this compound. This document details the critical relative humidity, discusses the impact of hydration states, and outlines the established experimental protocols for hygroscopicity determination.

Introduction to the Hygroscopicity of Potassium Thiosulfate

This compound is a colorless, crystalline solid known for its hygroscopic properties.[1][2][3] This means it has a tendency to absorb moisture from the surrounding atmosphere. Understanding and quantifying this behavior is critical for applications in pharmaceuticals, agriculture, and chemical synthesis, as moisture uptake can significantly impact the stability, handling, and efficacy of the material.[4] The primary parameter used to characterize the hygroscopic nature of a crystalline solid is its Critical Relative Humidity (CRH).[5]

Quantitative Data on Hygroscopicity

The hygroscopic nature of a substance is defined by the relative humidity at which it begins to absorb atmospheric moisture.[5] Below this threshold, the crystalline solid will not absorb moisture from the air.

Table 1: Critical Relative Humidity (CRH) of Crystalline this compound

| Compound | Temperature (°C) | Critical Relative Humidity (CRH) (%) | Reference |

| This compound (K₂S₂O₃) | 25 | 55 | [5] |

Note: This value was determined using a static method with an electric hygrometer.[5]

The Role of Hydration

This compound can exist in various hydrated forms, and the presence of water of crystallization can influence its hygroscopic properties.[2][6] The transition between anhydrous and hydrated states is a critical factor in the physical stability of the crystalline solid.[7][8] While specific hygroscopicity data for different hydrates of this compound are not available, it is a crucial area for consideration in research and development. The general principle is that anhydrous forms of a salt are typically more hygroscopic than their hydrated counterparts.[9]

Experimental Protocols for Hygroscopicity Determination

Several established methods are employed to determine the hygroscopic nature of crystalline solids. The two primary techniques are the static method for determining Critical Relative Humidity (CRH) and Dynamic Vapor Sorption (DVS) for generating moisture sorption isotherms.

Static Method for Critical Relative Humidity (CRH) Determination

This method, as employed in the 1952 study by Windsor et al., provides a direct measurement of the CRH.[5]

Methodology:

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared by adding an excess of the crystalline solid to distilled water, ensuring the presence of undissolved solid to maintain saturation.[5]

-

Equilibration: The saturated solution is placed in a hermetically sealed container. The container is then immersed in a constant temperature water bath to maintain a stable temperature (e.g., 25.0 ± 0.2°C).[5]

-

Humidity Measurement: An electric hygrometer is suspended in the headspace above the saturated solution within the sealed container. The hygrometer measures the relative humidity of the air in equilibrium with the solution.[5]

-

Calibration: The electric hygrometer is calibrated against a reliable standard, such as a motor-aspirated psychrometer, at relative humidities close to the expected CRH of the salt.[5]

-

Data Acquisition: The resistance of the hygrometer element, which is a function of relative humidity and temperature, is measured. Multiple determinations are made and averaged to obtain the final CRH value.[5]

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a modern, automated gravimetric technique used to measure the rate and extent of solvent (typically water) sorption by a sample.[10][11][12] This method is ideal for generating detailed moisture sorption-desorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of crystalline this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is typically dried in situ by exposing it to a stream of dry nitrogen gas (0% relative humidity) at a controlled temperature until a stable mass is achieved.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).[10]

-

Desorption Phase: Once the maximum desired relative humidity is reached, the process is reversed, and the relative humidity is decreased in a stepwise manner to generate the desorption isotherm.

-

Data Analysis: The change in mass at each relative humidity step is plotted against the corresponding RH to generate the moisture sorption and desorption isotherms.

Visualizations

Logical Relationship of Hygroscopicity

The following diagram illustrates the fundamental relationship between the ambient relative humidity and the physical state of crystalline this compound.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. This compound [drugfuture.com]

- 3. This compound | K2O3S2 | CID 61501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10294-66-3 [chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. differencebetween.com [differencebetween.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Hydrates - PCC Group Product Portal [products.pcc.eu]

- 10. mt.com [mt.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. aqualab.com [aqualab.com]

A Technical Guide to the Discovery and Synthesis of Potassium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparation methods of potassium thiosulfate (B1220275) (K₂S₂O₃). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this versatile inorganic salt is utilized. This document details the historical context of its discovery within the broader advancements of 19th-century chemistry, outlines key synthesis methodologies with detailed experimental protocols, and presents quantitative data in a structured format for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

Potassium thiosulfate is an inorganic salt with the formula K₂S₂O₃. It is a white or colorless crystalline solid that is highly soluble in water.[1] This compound has found diverse applications across various sectors, including as a fertilizer in agriculture, a fixing agent in photography, and as a reducing agent in analytical chemistry.[2] Its utility stems from the unique properties of the thiosulfate anion (S₂O₃²⁻), which can act as a mild reducing agent and a ligand in coordination chemistry. This guide delves into the scientific journey of this compound, from its early beginnings to the sophisticated synthesis methods employed today.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in readily available historical records. However, its synthesis and characterization are intrinsically linked to the broader advancements in chemistry during the 19th century. The isolation of potassium metal by Sir Humphry Davy in 1807 was a landmark achievement that opened the door to the systematic study of potassium compounds.[1][3]

The chemistry of thiosulfates, then known as hyposulfites, began to be unraveled in the early 19th century. The synthesis of sodium thiosulfate, a closely related compound, was achieved by reacting sulfur with a solution of sodium sulfite (B76179). It is highly probable that the synthesis of this compound was first achieved through analogous methods, given the similar reactivity of potassium and sodium compounds. Early methods for preparing thiosulfates involved boiling elemental sulfur with alkali hydroxides or sulfites. These foundational techniques laid the groundwork for the more refined synthesis procedures developed later.

Modern Synthesis Methods

Several methods for the synthesis of this compound are currently employed, each with its own set of advantages and disadvantages concerning reaction conditions, yield, and purity of the final product. The most prominent methods include the potassium sulfite method, the oxidation of potassium polysulfide, and the reaction of potassium bisulfite with potassium polysulfide.

Potassium Sulfite Method

This is a traditional and straightforward method for producing this compound. It involves the reaction of a potassium sulfite (K₂SO₃) solution with elemental sulfur. The reaction proceeds by heating the mixture to boiling, which facilitates the dissolution of sulfur and its subsequent reaction with the sulfite ions.

Reaction:

K₂SO₃ + S → K₂S₂O₃

While simple in principle, this method can be slow, often requiring prolonged heating for 8 to 12 hours to achieve a reasonable conversion.[3][4]

-

Preparation of Potassium Sulfite Solution: A solution of potassium sulfite is prepared by dissolving a known quantity of potassium sulfite in water.

-

Addition of Sulfur: Elemental sulfur powder is added to the potassium sulfite solution. To enhance the reaction rate, the sulfur may be pre-treated with ethanol (B145695) to reduce its surface tension.[4]

-

Heating and Reaction: The mixture is heated to its boiling point with continuous stirring. The reaction is typically carried out for 8-12 hours.[4]

-

Filtration: After the reaction is complete, the hot solution is filtered to remove any unreacted sulfur and other solid impurities.

-

Crystallization: The filtrate is allowed to cool, leading to the crystallization of this compound. The crystals can then be collected by filtration and dried.

Oxidation of Potassium Polysulfide

A more recent and efficient method involves the preparation of potassium polysulfide (K₂Sₓ) as an intermediate, which is then oxidized to this compound. This method can be performed as a batch or continuous process and is amenable to large-scale industrial production.[5][6][7]

Reactions:

-

Formation of Potassium Polysulfide: 6KOH + (2x+2)S → 2K₂Sₓ + K₂S₂O₃ + 3H₂O

-

Oxidation to this compound: 2K₂Sₓ + 3O₂ → 2K₂S₂O₃ (for x=2)

This process offers better control over the reaction and can lead to a higher purity product with fewer byproducts.[6]

-

Potassium Polysulfide Formation:

-

A solution of potassium hydroxide (B78521) (KOH) is prepared.

-

Elemental sulfur is gradually added to the KOH solution. The reaction is exothermic and the temperature is typically maintained around 90-92°C.[6]

-

The mixture is stirred until all the sulfur has dissolved, forming a deep red potassium polysulfide solution.

-

-

Oxidation:

-

The potassium polysulfide solution is transferred to a pressure reactor.

-

An oxidizing agent, typically oxygen or air, is introduced into the reactor under pressure.

-

The oxidation is carried out at a controlled temperature, for instance, between 80°C and 95°C, and a pressure of about 69 kPa (10 psig) or higher.[8]

-

-

Recovery:

-

After the oxidation is complete, the reaction mixture is cooled.

-

The resulting this compound solution is then recovered. Further purification can be achieved through filtration and crystallization if a solid product is desired.

-

Reaction of Potassium Bisulfite and Potassium Polysulfide

This innovative method involves the reaction of a potassium bisulfite (KHSO₃) solution with a potassium polysulfide solution. A key advantage of this process is that it can be carried out without external heating, utilizing the exothermic nature of the reaction.[3][4]

Reactions:

-

Preparation of Potassium Bisulfite: KOH + SO₂ → KHSO₃

-

Preparation of Potassium Polysulfide: 6KOH + 4S → 2K₂S + K₂S₂O₃ + 3H₂O

-

Main Reaction: 2KHSO₃ + K₂S → 2K₂S₂O₃ + H₂O

This method is reported to be energy-efficient and allows for a high production efficiency.[4]

-

Preparation of Potassium Bisulfite Solution (Solution A):

-

Preparation of Potassium Polysulfide Solution (Solution B):

-

Reaction and Product Formation:

-

Solution A (potassium bisulfite) is pumped into Solution B (potassium polysulfide) under stirring.

-

The reaction proceeds, generating this compound. The pH of the final solution can be adjusted to around 7.5 by the addition of small amounts of sulfur dioxide or dilute potassium hydroxide.[9]

-

-

Finishing:

-

The resulting this compound solution is filtered to remove any impurities and can be concentrated to the desired concentration.

-

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the modern synthesis methods of this compound.

Table 1: Reactant Quantities and Ratios

| Method | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Reference |

| Potassium Bisulfite & Polysulfide | Potassium Hydroxide (for Bisulfite) | Sulfur Dioxide | 1:1.00 - 1:1.04 | [1][4] |

| Potassium Bisulfite & Polysulfide | Total Potassium Hydroxide | Sulfur | 1:0.500 - 1:0.503 | [1][4] |

| Potassium Polysulfide Oxidation | Potassium Hydroxide | Sulfur | Varies | [6] |

Table 2: Reaction Conditions

| Method | Temperature | Pressure | Reaction Time | pH of Final Product | Reference |

| Potassium Sulfite | Boiling | Atmospheric | 8 - 12 hours | - | [4] |

| Potassium Polysulfide Oxidation | 80 - 95 °C | ≥ 69 kPa (10 psig) | Varies | ~6.5 - 8.0 | [8] |

| Potassium Bisulfite & Polysulfide | 60 - 80 °C (Bisulfite Prep) 80 - 100 °C (Polysulfide Prep) ~80 °C (Main Reaction) | Atmospheric | Not specified | ~7.5 | [1][4][9] |

Table 3: Product Characteristics

| Method | Product Form | Concentration | Purity/Byproducts | Reference |

| Potassium Polysulfide Oxidation | Liquid Solution | 40 - 56% K₂S₂O₃ | High purity, low byproducts | [5] |

| Potassium Bisulfite & Polysulfide | Liquid Solution | 50% K₂S₂O₃ | Stable quality | [4] |

Conclusion

The synthesis of this compound has evolved significantly from its probable origins in 19th-century laboratories to the highly optimized industrial processes of today. While the specific historical details of its initial discovery remain somewhat obscure, the principles of its formation through the reaction of sulfur with potassium salts have been well-established and refined over time. Modern methods, such as the oxidation of potassium polysulfide and the reaction of potassium bisulfite with potassium polysulfide, offer efficient, scalable, and high-purity routes to this important chemical. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to understand and apply the synthesis of this compound in their respective fields. The accompanying diagrams offer a clear visual representation of the chemical workflows, further aiding in the comprehension of these synthetic pathways.

References

- 1. Davy's Elements (1805-1824) | Chemistry | University of Waterloo [uwaterloo.ca]

- 2. Annales de chimie et de physique - 98 Years available - Gallica [gallica.bnf.fr]

- 3. History of chemistry - Wikipedia [en.wikipedia.org]

- 4. Chemistry Timeline, 1755-1901: Victorian Chemistry in Context [victorianweb.org]

- 5. Potassium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Thiosulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium thiosulfate (B1220275) and its various hydrated forms. The information is curated for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for applications ranging from chemical synthesis to formulation development.

Introduction

Potassium thiosulfate (K₂S₂O₃) is an inorganic salt that can exist in an anhydrous state and as several crystalline hydrates. While it is predominantly used in agriculture and photography, its properties as a reducing agent and its interactions with other compounds make it a substance of interest in broader chemical and pharmaceutical research.[1][2][3] The presence of water of hydration significantly influences the salt's stability, solubility, and other physical characteristics, making a detailed understanding of each hydrated form crucial for its proper application.

Physicochemical Properties

The following sections detail the known physicochemical properties of anhydrous this compound and its hydrates. The data has been compiled from various sources to provide a comparative overview.

General Properties

| Property | Value | References |

| Chemical Formula (Anhydrous) | K₂S₂O₃ | [4] |

| Molar Mass (Anhydrous) | 190.32 g/mol | [3] |

| Appearance | White or colorless crystalline solids | [3] |

| Odor | Odorless | [5] |

Crystal Structure

This compound can crystallize in several forms, with the crystal system and unit cell parameters varying depending on the degree of hydration.

| Compound | Crystal System | Space Group | Unit Cell Parameters | References |

| Anhydrous K₂S₂O₃ | Monoclinic | P2₁/c | a = 10.1015(14) Å, b = 9.1065(12) Å, c = 13.294(2) Å, β = 111.984(11)° | [6] |

| K₂S₂O₃ · ⅓H₂O | Monoclinic | P2₁/c | a = 9.3827(6) Å, b = 6.0283(4) Å, c = 30.960(2) Å, β = 98.415(6)° | [6] |

| 3K₂S₂O₃ · 5H₂O | Orthorhombic | - | - | [7] |

| K₂S₂O₃ · ½H₂O | Monoclinic | - | - | [7] |

Thermal Properties

The thermal stability of this compound is highly dependent on its hydration state. The anhydrous form melts with decomposition, while the hydrates lose water upon heating.

| Compound | Melting Point (°C) | Decomposition Behavior | References |

| Anhydrous K₂S₂O₃ | ~150 (with decomposition) | Decomposes to potassium sulfide (B99878) and potassium sulfate (B86663) upon strong heating. | [7][8] |

| K₂S₂O₃ · ½H₂O | - | Loses crystal water at 200°C, followed by decomposition. | [7] |

| K₂S₂O₃ · 5H₂O | - | Undergoes stepwise dehydration starting at 40°C and completing by 120°C. | [8] |

| 3K₂S₂O₃ · 5H₂O | - | Decomposes into potassium sulfide and potassium sulfate upon heating without melting. | [7] |

Density

| Compound | Density (g/cm³) | References |

| Anhydrous K₂S₂O₃ | 2.37 | [3] |

| K₂S₂O₃ · ½H₂O | 2.590 | [7] |

Solubility

This compound is highly soluble in water, with its solubility increasing with temperature. It is insoluble in ethanol.[7] The stable hydrate (B1144303) in equilibrium with the saturated solution can change with temperature.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Stable Solid Phase | References |

| 0 | 96.1 | K₂S₂O₃ · 2H₂O | [3] |

| 20 | 155.4 | - | [3] |

| 25 | 165.0 | 3K₂S₂O₃ · 5H₂O | [3][7] |

| 30 | 175.7 | - | [3] |

| 40 | 204.7 | - | [3] |

| 50 | 215.2 | - | [3] |

| 60 | 238.3 | - | [3] |

| 70 | 255.2 | - | [3] |

| 80 | 293.1 | - | [3] |

| 90 | 312.0 | K₂S₂O₃ (anhydrous) | [3][7] |

Experimental Protocols

The characterization of this compound hydrates involves several standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of potassium sulfite (B76179) with sulfur.[7] A patented method describes a two-liquid phase reaction of potassium hydrogen sulfite and potassium polysulfide solutions.[9] Another approach involves the oxidation of potassium polysulfide, which is formed from the reaction of potassium hydroxide (B78521) and sulfur.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the water content and thermal stability of the hydrates.

-

Objective: To determine the temperature and stoichiometry of dehydration and decomposition.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound hydrate is placed in an aluminum or alumina (B75360) pan.

-

TGA/DSC Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C or higher to ensure complete decomposition) at a controlled heating rate. Common heating rates for inorganic hydrates are 5, 10, or 20 °C/min.[8][10][11]

-

Atmosphere: A purge of inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is maintained to prevent oxidative side reactions.[11]

-

-

Data Analysis: The TGA curve will show mass loss steps corresponding to the loss of water molecules. The stoichiometry of the hydrate can be calculated from the percentage of mass loss. The DSC curve will show endothermic or exothermic peaks associated with dehydration, melting, and decomposition.

X-ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline phase of the hydrate and to determine its crystal structure.

-

Objective: To identify the specific hydrate form and determine its crystal lattice parameters.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation: The crystalline sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.[12]

-

XRPD Parameters:

-

Radiation: Commonly Cu Kα radiation (λ = 1.5406 Å) is used.[13]

-

Voltage and Current: The X-ray tube is typically operated at settings such as 40 kV and 40 mA.

-

Scan Range (2θ): A wide angular range is scanned, for example, from 5° to 70°, to capture all characteristic diffraction peaks.[12]

-

Step Size and Scan Speed: A small step size (e.g., 0.02°) and an appropriate scan speed are chosen to ensure good resolution.

-

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with reference patterns from databases (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phase. For structural analysis, the peak positions can be used to determine the unit cell parameters.

Relevance in a Pharmaceutical Context

While not a common active pharmaceutical ingredient (API), the physicochemical properties of this compound and its hydrates are relevant to drug development professionals in several contexts:

-

As a Reducing Agent in Synthesis: this compound can be used as a mild reducing agent in the synthesis of organic molecules.[2] Understanding its solubility and stability in different solvents is crucial for reaction optimization.

-

Formulation Considerations: Thiosulfates can be used as antioxidants or preservatives in pharmaceutical formulations.[14] The choice of a specific hydrate can affect the stability and manufacturability of the final product. The hygroscopicity and dehydration behavior of the hydrates are critical parameters in this regard.

-

Analytical Reagent: this compound is used as a titrant in iodometric titrations, a common analytical method in pharmaceutical quality control.[3]

The following diagram illustrates a logical workflow for the physicochemical characterization of an inorganic salt hydrate like this compound in a pharmaceutical research and development setting.

Caption: Characterization Workflow.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and its hydrates, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The detailed data tables, experimental protocols, and the logical workflow for characterization offer a comprehensive understanding of this versatile inorganic compound. A thorough grasp of the properties of each hydrated form is essential for its effective and safe application in any scientific or industrial setting.

References

- 1. langhuapharma.com [langhuapharma.com]

- 2. This compound pentahydrate [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | K2O3S2 | CID 61501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: Properties, Uses, Benefits, and Safety Guidelines - KTS [ceramic-glazes.com]

- 6. news-medical.net [news-medical.net]

- 7. skb.skku.edu [skb.skku.edu]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 13. ris.utwente.nl [ris.utwente.nl]

- 14. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle - Patheon pharma services [patheon.com]

The Thiosulfate Anion: A Comprehensive Technical Guide to its Role in Redox Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiosulfate (B1220275) anion (S₂O₃²⁻) is a structurally unique sulfur oxoanion characterized by a central sulfur atom bonded to three oxygen atoms and one terminal sulfur atom. This configuration results in two sulfur atoms with different oxidation states, bestowing upon thiosulfate a versatile and complex redox chemistry. It can act as both a reducing and, less commonly, an oxidizing agent, participating in a wide array of chemical and biological processes. Its reactivity makes it a crucial component in various applications, from classical analytical chemistry to modern drug development and therapeutics.

This in-depth technical guide provides a comprehensive overview of the fundamental role of the thiosulfate anion in redox reactions. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of its properties, reaction mechanisms, and practical applications. The guide summarizes key quantitative data, details experimental protocols for important reactions, and provides visual representations of relevant pathways to facilitate a deeper understanding of thiosulfate's redox behavior.

Core Redox Chemistry of the Thiosulfate Anion

The redox behavior of thiosulfate is dominated by the reactivity of its sulfur atoms. The terminal sulfur atom has an oxidation state of -1, while the central sulfur atom has an oxidation state of +5. This inherent structural feature makes the thiosulfate anion susceptible to both oxidation and reduction.

Oxidation of Thiosulfate

Thiosulfate is a well-known reducing agent, readily undergoing oxidation in the presence of various oxidizing agents. The product of this oxidation is dependent on the strength of the oxidizing agent and the reaction conditions.

-

Reaction with Halogens: Thiosulfate reacts readily with halogens. The stoichiometry and products of these reactions vary.

-

Iodine: In a reaction central to iodometric titrations, thiosulfate is oxidized by iodine to form the tetrathionate (B1226582) ion (S₄O₆²⁻). This reaction is rapid and stoichiometric, making it a cornerstone of analytical chemistry.[1][2]

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

-

Bromine and Chlorine: With stronger oxidizing agents like bromine and chlorine, thiosulfate is oxidized to sulfate (B86663) (SO₄²⁻).[3][4]

S₂O₃²⁻(aq) + 4Br₂(aq) + 5H₂O(l) → 2SO₄²⁻(aq) + 8Br⁻(aq) + 10H⁺(aq)

S₂O₃²⁻(aq) + 4Cl₂(aq) + 5H₂O(l) → 2SO₄²⁻(aq) + 8Cl⁻(aq) + 10H⁺(aq)

-

-

Reaction with Other Oxidizing Agents: Thiosulfate can be oxidized by various other compounds, including hydrogen peroxide, chlorine dioxide, and metal ions. The reaction with hydrogen peroxide can produce tetrathionate or sulfate depending on the pH.[5][6][7] The reaction with chlorine dioxide is complex and can produce tetrathionate and sulfate.[5][6][8]

Disproportionation of Thiosulfate

In acidic solutions, the thiosulfate anion is unstable and undergoes disproportionation, a redox reaction where the same element is both oxidized and reduced. This reaction produces sulfur and sulfur dioxide.[9][10]

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

Quantitative Data

A thorough understanding of the redox chemistry of thiosulfate requires an examination of the quantitative data associated with its reactions. This includes standard reduction potentials and kinetic data.

Standard Reduction Potentials

The standard reduction potential (E°) of a half-reaction is a measure of its tendency to occur as a reduction. The table below summarizes the standard reduction potentials for several key half-reactions involving the thiosulfate anion.

| Half-Reaction | Standard Reduction Potential (E°) (V) |

| S₄O₆²⁻ + 2e⁻ → 2S₂O₃²⁻ | +0.08 |

| 2SO₃²⁻ + 2H₂O + 2e⁻ → S₂O₃²⁻ + 4OH⁻ | -0.58 |

| S₂O₃²⁻ + 6H⁺ + 4e⁻ → 2S + 3H₂O | +0.50 |

| 2SO₄²⁻ + 3H₂O + 4e⁻ → S₂O₃²⁻ + 6OH⁻ | -0.74 |

Data sourced from various electrochemistry resources.

Kinetic Data

The rate at which thiosulfate undergoes redox reactions is crucial for its practical applications. The following table presents kinetic data for selected reactions.

| Reaction | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| S₂O₃²⁻ + 4ClO₂ + 3H₂O → 2SO₄²⁻ + 3ClO₂⁻ + Cl⁻ + 6H⁺ (pH=8.55, T=298K) | rate = k[S₂O₃²⁻][ClO₂] | 4.52 x 10³ L·mol⁻¹·s⁻¹ | 30.67 |

| S₄O₆²⁻ + H₂O₂ + OH⁻ → Products (T=298K) | rate = k[S₄O₆²⁻][H₂O₂][OH⁻] | 1.50 x 10² L²·mol⁻²·s⁻¹ | Not specified |

| S₂O₃²⁻ + 2H⁺ → S + SO₂ + H₂O | rate = k[S₂O₃²⁻]ˣ[H⁺]ʸ (Order varies with conditions) | Varies with conditions | ~50-60 |

Data sourced from kinetic studies.[6][11]

Experimental Protocols

Iodometric Titration for the Determination of an Oxidizing Agent

This protocol details the use of thiosulfate in a classic redox titration to determine the concentration of an oxidizing agent, such as potassium iodate (B108269) (KIO₃).

Materials:

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (~0.1 M)

-

Potassium iodate (KIO₃) solution of unknown concentration

-

Potassium iodide (KI) solution (10% w/v)

-

Sulfuric acid (H₂SO₄) (1 M)

-

Starch indicator solution (1% w/v)

-

Burette, pipette, conical flasks, and other standard laboratory glassware

Procedure:

-